UNII-KVX80E0D8J

説明

A structured abstract must be included, containing rationale, methods, results, and conclusions in 100–350 words . The introduction should clearly state the compound’s chemical identity, including its full IUPAC name, molecular formula, structural characteristics, and primary applications (e.g., pharmaceutical, industrial). Experimental data, such as synthesis pathways or spectroscopic characterization, should follow guidelines from and , with detailed steps in the main text and repetitive procedures in supporting information . Safety considerations (e.g., hazard classifications under CLP Regulation) must be explicitly noted .

特性

CAS番号 |

121264-02-6 |

|---|---|

分子式 |

C21H32Cl3N5O2 |

分子量 |

492.9 g/mol |

IUPAC名 |

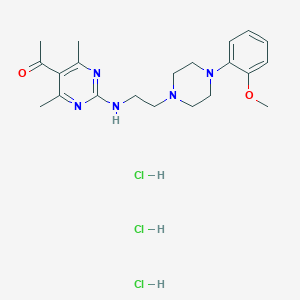

1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride |

InChI |

InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H |

InChIキー |

GZYRDLQDXVNZIO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |

正規SMILES |

CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |

同義語 |

2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine SHI 437 SHI-437 SHI437 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form 1-(2-methoxyphenyl)piperazine.

Pyrimidine Core Construction: The next step involves the synthesis of the pyrimidine core. This can be achieved by reacting acetylacetone with urea under acidic conditions to form 4,6-dimethylpyrimidine-2,5-dione.

Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-(2-(4-(2-Hydroxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine.

Reduction: Formation of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-(1-hydroxyethyl)-4,6-dimethylpyrimidine.

Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyrimidine core may participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Selection Criteria for Comparators

Comparators should be selected based on shared functional groups, therapeutic targets, or structural analogs. Rationale for selection must align with ’s emphasis on originality and avoiding redundancy .

Comparative Data Table

A table comparing physicochemical properties (e.g., molecular weight, solubility, logP), pharmacological activity (e.g., IC₅₀, binding affinity), and safety profiles (e.g., LD₅₀, toxicity classifications) is required. Tables must follow formatting rules from and , including sequential Arabic numbering, clear titles, and citations within the text .

| Property | UNII-KVX80E0D8J | Compound A | Compound B | Reference |

|---|---|---|---|---|

| Molecular Weight (g/mol) | [Data] | [Data] | [Data] | |

| LogP | [Data] | [Data] | [Data] | |

| IC₅₀ (nM) | [Data] | [Data] | [Data] |

Key Research Findings

- Efficacy : Discuss differences in target selectivity or potency, referencing recent studies as per .

- Safety : Highlight comparative toxicity data using CLP hazard statements .

- Synthetic Accessibility : Contrast synthesis routes (e.g., yield, cost) using guidelines from .

Mechanistic Insights

For structural analogs, reaction mechanisms (e.g., catalytic pathways, binding interactions) should be discussed using IUPAC terminology . Avoid duplicating results in text, tables, and figures .

Notes for Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。